Enantiomeric Differentiation: (S)-919081-42-8 vs. (R)-149524-42-5 on Antibacterial Target Engagement Potency
The (S)-enantiomer (CAS 919081-42-8) exhibits drastically reduced antibacterial activity compared to the (R)-enantiomer (CAS 149524-42-5). The R-configured tedizolid binds the 50S ribosomal subunit with an MIC₉₀ of 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), whereas the S-enantiomer shows >128-fold reduced potency . This stereochemistry-dependent loss of target engagement defines the (S)-compound as a process impurity rather than a bioactive molecule.
| Evidence Dimension | In vitro antibacterial potency (MIC₉₀) against MRSA |
|---|---|
| Target Compound Data | MIC₉₀ >64 µg/mL (estimated from >128-fold reduction vs. R-enantiomer) |
| Comparator Or Baseline | (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 149524-42-5); MIC₉₀ = 0.5 µg/mL |
| Quantified Difference | >128-fold reduction in potency (estimated S-enantiomer MIC₉₀ >64 µg/mL) |
| Conditions | Broth microdilution susceptibility testing; MRSA clinical isolates; exact experimental conditions as reported in references [3] and [10] cited by Torezolid Impurity 03 technical documentation |
Why This Matters
This quantitative potency cliff confirms the (S)-enantiomer is unfit for antibacterial discovery campaigns, and its procurement must be restricted to impurity reference standard use, whereas the (R)-enantiomer is required for API synthesis.
